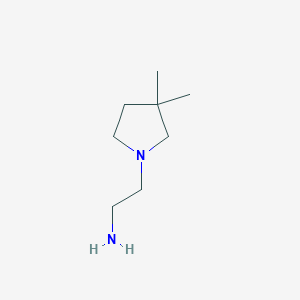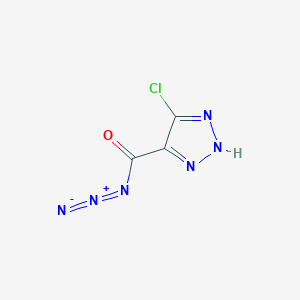![molecular formula C14H20N4S2 B2767532 4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide CAS No. 867136-05-8](/img/structure/B2767532.png)
4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide is a chemical compound that has attracted significant attention in the field of scientific research. This compound is commonly referred to as DTBC or DTBCP and has been found to have a wide range of applications in various fields, including medicine, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
Antimicrobial Activities
- Compounds similar to 4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide have been synthesized and tested for their in vitro antimicrobial activity against pathogenic Gram-positive and Gram-negative bacteria as well as the yeast-like fungus Candida albicans. Some derivatives showed potent antibacterial activity against one or more of the tested microorganisms, indicating their potential as antimicrobial agents (Al-Abdullah et al., 2015).
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent bacterial biofilm and MurB inhibitors with excellent biofilm inhibition activities, suggesting their application in targeting resistant bacterial strains (Mekky & Sanad, 2020).
Anticancer Activities
- Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and exhibited potential antimicrobial activity, indicating their potential use in cancer therapy (Babu, Srinivasulu, & Kotakadi, 2015).
Enzyme Inhibition
- Secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, including compounds with a piperazine derivative, were identified as inhibitors of pyruvate dehydrogenase kinase, with potential implications for metabolic disorders treatment (Aicher et al., 2000).
Neurological Applications
- Substituted piperazines, including those with structural similarities to this compound, have shown potential as central nervous system agents, indicating their usefulness in developing treatments for neurological conditions (Martin et al., 1981).
Propiedades
IUPAC Name |
4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S2/c1-16(2)12-5-3-11(4-6-12)13(19)17-7-9-18(10-8-17)14(15)20/h3-6H,7-10H2,1-2H3,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQVGHKSXUJMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one](/img/structure/B2767455.png)
![6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2767456.png)





![2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2767467.png)
![(E)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2767468.png)


![Tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2767471.png)
![5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide](/img/structure/B2767472.png)